molecular formula C16H18Br2N2O3 B3034148 (7-Bromo-6-(bromomethyl)-2-methyl-4-oxoquinazolin-3(4H)-yl)methyl pivalate CAS No. 140395-66-0

(7-Bromo-6-(bromomethyl)-2-methyl-4-oxoquinazolin-3(4H)-yl)methyl pivalate

Cat. No.: B3034148
CAS No.: 140395-66-0
M. Wt: 446.13 g/mol
InChI Key: LFEFHZGDNXLLQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(7-Bromo-6-(bromomethyl)-2-methyl-4-oxoquinazolin-3(4H)-yl)methyl pivalate is a complex organic compound belonging to the quinazoline family Quinazolines are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7-Bromo-6-(bromomethyl)-2-methyl-4-oxoquinazolin-3(4H)-yl)methyl pivalate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the bromination of a quinazoline derivative, followed by the introduction of a pivalate ester group. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

(7-Bromo-6-(bromomethyl)-2-methyl-4-oxoquinazolin-3(4H)-yl)methyl pivalate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms in the compound can be replaced by other nucleophiles, leading to the formation of new derivatives.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different oxidation states or reduced forms.

    Hydrolysis: The ester group can be hydrolyzed to produce the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

Common reagents used in these reactions include strong nucleophiles (e.g., sodium azide for substitution), oxidizing agents (e.g., potassium permanganate for oxidation), and reducing agents (e.g., lithium aluminum hydride for reduction). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted quinazoline derivatives, while hydrolysis can produce pivalic acid and the corresponding alcohol.

Scientific Research Applications

Chemistry

In chemistry, (7-Bromo-6-(bromomethyl)-2-methyl-4-oxoquinazolin-3(4H)-yl)methyl pivalate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may be used to study the interactions of quinazoline derivatives with biological targets. Its bromine atoms can serve as markers for tracking the compound’s distribution and metabolism in biological systems.

Medicine

In medicinal chemistry, this compound may be investigated for its potential therapeutic properties. Quinazoline derivatives are known for their anticancer, antiviral, and anti-inflammatory activities, making this compound a candidate for drug development.

Industry

In the industrial sector, this compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties

Mechanism of Action

The mechanism of action of (7-Bromo-6-(bromomethyl)-2-methyl-4-oxoquinazolin-3(4H)-yl)methyl pivalate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms and the quinazoline core may play a crucial role in binding to these targets, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-Bromoethylamine hydrobromide: A simpler brominated compound used in organic synthesis.

    3-Bromopropylamine hydrobromide: Another brominated amine with applications in chemical synthesis.

    2-(Boc-amino)ethyl bromide: A protected brominated amine used in peptide synthesis.

Uniqueness

(7-Bromo-6-(bromomethyl)-2-methyl-4-oxoquinazolin-3(4H)-yl)methyl pivalate is unique due to its complex structure, which combines a quinazoline core with bromine and pivalate functional groups. This combination imparts distinct chemical properties and potential applications that are not found in simpler brominated compounds. Its versatility in undergoing various chemical reactions and its potential in scientific research and industrial applications further highlight its uniqueness.

Properties

IUPAC Name

[7-bromo-6-(bromomethyl)-2-methyl-4-oxoquinazolin-3-yl]methyl 2,2-dimethylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18Br2N2O3/c1-9-19-13-6-12(18)10(7-17)5-11(13)14(21)20(9)8-23-15(22)16(2,3)4/h5-6H,7-8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFEFHZGDNXLLQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C(C(=C2)Br)CBr)C(=O)N1COC(=O)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18Br2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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